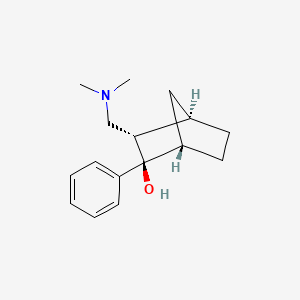![molecular formula C15H11N5 B14698928 4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile CAS No. 30091-19-1](/img/structure/B14698928.png)
4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and nitrile groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile typically involves the reaction of 4-cyanophenylboronic acid with other reagents under specific conditions. One common method includes the use of tetrakis(triphenylphosphine)palladium as a catalyst in a mixture of toluene, ethanol, and water. The reaction is carried out under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, which is relevant in the context of breast cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(4H-1,2,4-Triazol-4-ylmethylene)dibenzonitrile: Another compound with similar structural features and applications.
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile: Contains similar aromatic rings and nitrile groups.
Uniqueness
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions.
Propiedades
Número CAS |
30091-19-1 |
|---|---|
Fórmula molecular |
C15H11N5 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
4-[(4-cyano-N-methylanilino)diazenyl]benzonitrile |
InChI |
InChI=1S/C15H11N5/c1-20(15-8-4-13(11-17)5-9-15)19-18-14-6-2-12(10-16)3-7-14/h2-9H,1H3 |
Clave InChI |
NFYHIJCNICKVFV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C#N)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)











![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
